molecular formula C21H21FN6O2 B11223235 1-(4-Fluoro-1H-indazol-3-YL)-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]pyrrolidin-2-one

1-(4-Fluoro-1H-indazol-3-YL)-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B11223235
M. Wt: 408.4 g/mol
InChI Key: CNVMMBDLITZZFK-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1H-indazol-3-YL)-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of indazole, pyridine, piperazine, and pyrrolidinone moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-1H-indazol-3-YL)-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indazole Core: Starting with a fluorinated benzene derivative, the indazole core is synthesized through cyclization reactions.

    Pyridine and Piperazine Introduction: The pyridine and piperazine moieties are introduced through nucleophilic substitution reactions.

    Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring through cyclization and carbonylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-1H-indazol-3-YL)-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and piperazine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-Fluoro-1H-indazol-3-YL)-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1H-indazol-3-YL)-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Chloro-1H-indazol-3-YL)-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]pyrrolidin-2-one
  • 1-(4-Bromo-1H-indazol-3-YL)-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]pyrrolidin-2-one

Comparison: Compared to its analogs, 1-(4-Fluoro-1H-indazol-3-YL)-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]pyrrolidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C21H21FN6O2

Molecular Weight

408.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-4-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C21H21FN6O2/c22-15-4-3-5-16-19(15)20(25-24-16)28-13-14(12-18(28)29)21(30)27-10-8-26(9-11-27)17-6-1-2-7-23-17/h1-7,14H,8-13H2,(H,24,25)

InChI Key

CNVMMBDLITZZFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3CC(=O)N(C3)C4=NNC5=C4C(=CC=C5)F

Origin of Product

United States

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